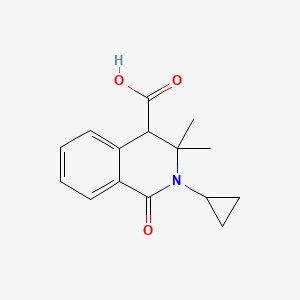









|
REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.ClCCl.[CH3:8][C:9]([CH3:11])=O.[C:12]1(=[O:23])[O:18][C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]2[CH2:13]1>C(Cl)(Cl)Cl>[CH:1]1([N:4]2[C:9]([CH3:11])([CH3:8])[CH:13]([C:12]([OH:18])=[O:23])[C:14]3[C:15](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:16]2=[O:17])[CH2:3][CH2:2]1
|


|
Name
|
|
|
Quantity
|
4.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 9 h, at which time the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is brought to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered through a fritted funnel
|
|
Type
|
ADDITION
|
|
Details
|
is added to the combined filtrate
|
|
Type
|
STIRRING
|
|
Details
|
to stir for 15 h at which time it
|
|
Duration
|
15 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue is dissolved in glacial acetic acid (130 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then purified by silica gel flash chromatography [(6% ethyl acetate/0.08% acetic acid/93.92% dichloromethane) to (18% ethyl acetate/0.24% acetic acid/81.76% dichloromethane)]
|


Reaction Time |
9 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1C(C2=CC=CC=C2C(C1(C)C)C(=O)O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |